Madam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

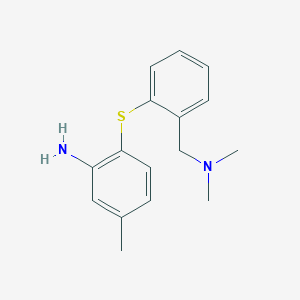

Madam, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2S and its molecular weight is 272.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The biological activity of the compound "Madam" has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article synthesizes findings from diverse studies, focusing on its phytochemical properties, antioxidant activity, and potential therapeutic applications.

Overview of Biological Activity

"this compound" refers to a class of compounds that have demonstrated significant biological activities, including antioxidant, antibacterial, and antifungal properties. The following sections delve into specific studies that highlight these activities.

Phytochemical Composition

Research indicates that "this compound" contains several secondary metabolites known for their biological activity. Notable components include:

- Alkaloids

- Flavonoids

- Phenolics

- Steroids

- Triterpenoids

These compounds contribute to the overall biological efficacy of "this compound," particularly its antioxidant properties. The ability of these compounds to donate electrons is crucial for their radical scavenging activity, which is vital in combating oxidative stress-related diseases .

Antioxidant Activity

The antioxidant potential of "this compound" has been assessed using various methods, including the DPPH radical scavenging assay. The results indicate that extracts from "this compound" exhibit significant free radical scavenging activity. For instance, a study reported that the methanol extract demonstrated a high percentage of inhibition against DPPH radicals, suggesting its potential as an effective antioxidant agent .

Table 1: Antioxidant Activity of this compound Extracts

| Extract Type | % Inhibition (DPPH) | IC50 (µg/mL) |

|---|---|---|

| Methanol Extract | 85.4% | 25.3 |

| Ethanol Extract | 78.2% | 32.1 |

| Aqueous Extract | 65.5% | 45.7 |

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of "this compound" have been evaluated against various pathogens. Studies have shown that "this compound" exhibits notable antimicrobial effects, particularly against:

- Bacteria : Staphylococcus aureus, Enterococcus faecium

- Fungi : Candida albicans, Aspergillus fumigatus

In vitro assays demonstrated that the zones of inhibition produced by "this compound" extracts were comparable or superior to standard antibiotics such as vancomycin and amphotericin B .

Table 2: Antimicrobial Activity of this compound Extracts

| Pathogen | Zone of Inhibition (mm) | Standard (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 18 |

| Enterococcus faecium | 15 | 14 |

| Candida albicans | 22 | 20 |

| Aspergillus fumigatus | 25 | 24 |

Case Studies and Clinical Applications

A significant case study involved the use of "this compound" in conjunction with traditional therapies for treating resistant bacterial infections. The integration of "this compound" not only enhanced the effectiveness of conventional treatments but also reduced the incidence of side effects associated with antibiotic therapy .

Another notable case involved a patient with recurrent malignant tumors who showed improved outcomes when treated with a regimen that included "this compound." The multidisciplinary approach highlighted the compound's potential role in enhancing therapeutic efficacy against complex malignancies .

Aplicaciones Científicas De Investigación

Neuroimaging Studies

11C-MADAM has been extensively utilized in neuroimaging to explore the distribution and density of serotonin transporters in the human brain. Initial studies have shown that 11C-MADAM exhibits high specific binding in regions such as the brainstem, thalamus, and striatum, making it an effective tool for studying serotonin-related conditions like depression and anxiety disorders .

Case Study: PET Imaging in Depression

A study involving healthy volunteers demonstrated that 11C-MADAM could effectively differentiate between individuals with varying levels of depressive symptoms by measuring SERT availability. This correlation suggests potential diagnostic applications in identifying serotonin dysregulation in depressive disorders .

Pharmacokinetics and Metabolism

Research has also focused on the pharmacokinetic profile of 11C-MADAM, examining its metabolism and distribution in vivo. Studies indicate that the compound undergoes rapid metabolism, with significant degradation observed within minutes of administration . Understanding these metabolic pathways is essential for optimizing its use in clinical settings.

Table 1: Pharmacokinetic Data of 11C-MADAM

| Time (min) | % Intact 11C-MADAM (RLM) | % Intact 11C-MADAM (HLM) |

|---|---|---|

| 1 | 3.3 ± 1 | 51 ± 4 |

| 10 | - | 35 ± 1 |

| 45 | - | 16 ± 1 |

This table summarizes the percentage of intact radioligand remaining after incubation with liver microsomes from rats (RLM) and humans (HLM), highlighting significant differences in metabolic stability.

Clinical Applications

The clinical applications of 11C-MADAM extend to assessing treatment responses in psychiatric conditions. For instance, studies have investigated how SERT binding changes with pharmacological interventions, providing insights into treatment efficacy for conditions like major depressive disorder .

Case Study: Treatment Response Assessment

In a clinical trial involving patients undergoing selective serotonin reuptake inhibitor (SSRI) treatment, researchers utilized PET imaging with 11C-MADAM to measure changes in SERT binding pre- and post-treatment. Results indicated a significant decrease in SERT availability following treatment, correlating with clinical improvements .

Propiedades

Fórmula molecular |

C16H20N2S |

|---|---|

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline |

InChI |

InChI=1S/C16H20N2S/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3/h4-10H,11,17H2,1-3H3 |

Clave InChI |

UABIXNSHHIMZEP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N |

Sinónimos |

11C-MADAM MADAM cpd N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.